![molecular formula C17H17N3O B12890156 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 922523-02-2](/img/structure/B12890156.png)
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrazole ring, with a butylamino group at the 5-position and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation using caesium carbonate as a catalyst . This method provides high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and caesium carbonate as a catalyst suggests that scalable and efficient production methods could be developed based on these principles.
化学反应分析
Types of Reactions
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butylamino group and the phenyl group allows for diverse chemical modifications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include caesium carbonate, iodine, and various organic solvents. Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce corresponding oxides.
科学研究应用
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with active site residues is crucial for its biological activity.
相似化合物的比较
Similar Compounds
- 5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both butylamino and phenyl groups
属性
CAS 编号 |
922523-02-2 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC 名称 |
5-butylimino-2-phenylpyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-2-3-11-18-16-13-9-10-14(12-7-5-4-6-8-12)19-15(13)17(21)20-16/h4-10H,2-3,11H2,1H3,(H,18,20,21) |
InChI 键 |
WVWQVEKMKBBSQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN=C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

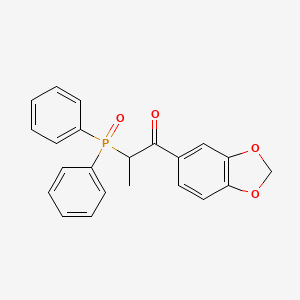
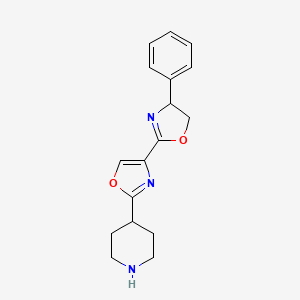
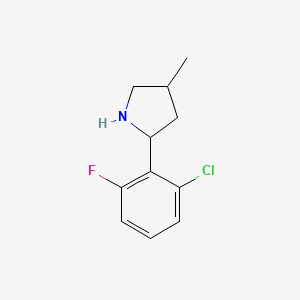
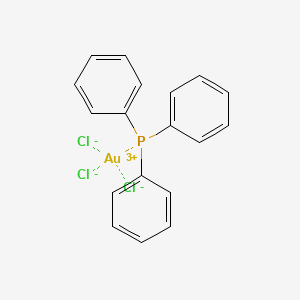
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

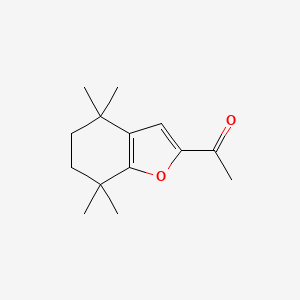
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
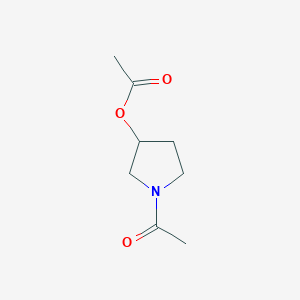
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
